

Technical Support Center: MTP Inhibition Assays with CP-346086 Dihydrate

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Compound of Interest		
Compound Name:	CP-346086 dihydrate	
Cat. No.:	B11929687	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **CP-346086 dihydrate** in microsomal triglyceride transfer protein (MTP) inhibition assays.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of CP-346086 dihydrate?

CP-346086 dihydrate is soluble in dimethyl sulfoxide (DMSO) at a concentration greater than 20 mg/mL. For a typical experiment, a 10 mM stock solution in DMSO is recommended.

- Preparation of a 10 mM Stock Solution:
 - The molecular weight of CP-346086 dihydrate is 513.51 g/mol.
 - To prepare a 10 mM stock solution, dissolve 5.14 mg of CP-346086 dihydrate in 1 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
- Storage:
 - Store the DMSO stock solution at -20°C for long-term storage (up to 2 years) or at 4°C for short-term use (up to 2 weeks).[1]



- For use in aqueous buffers, it is recommended to prepare fresh dilutions from the stock solution on the day of the experiment to avoid precipitation.
- 2. What is the recommended final concentration of DMSO in the assay?

To avoid solvent effects on the assay, the final concentration of DMSO in the reaction mixture should be kept low, ideally at or below 0.5%, and should not exceed 1%. Remember to include a vehicle-only (DMSO) control in your experiments to account for any potential effects of the solvent.[2]

3. What are the known IC50 values for CP-346086?

CP-346086 is a potent inhibitor of MTP.

Target	IC50 Value
Human and rodent MTP activity	2.0 nM
Apolipoprotein B (apoB) and triglyceride secretion in HepG2 cells	2.6 nM

4. What are some potential off-target effects or cellular consequences of MTP inhibition with CP-346086?

Inhibition of MTP can lead to an accumulation of lipids within cells, particularly in the liver and intestine.[3] In some studies, treatment with CP-346086 has been associated with an increase in plasma transaminases (ALT/AST), which can be an indicator of liver stress.[4] It is important to consider these potential effects when interpreting your results, especially in cell-based assays.

Experimental Protocols Detailed Protocol for a Fluorescent MTP Inhibition Assay

This protocol is adapted from established methods for measuring MTP activity using a fluorescence-based assay.

Materials:



CP-346086 dihydrate

- DMSO
- MTP source (e.g., purified MTP, cell or tissue homogenates)
- Donor vesicles (containing a fluorescently labeled lipid, such as NBD-triolein)
- Acceptor vesicles
- Assay buffer (e.g., 10 mM Tris, pH 7.4, 150 mM NaCl, 1 mM EDTA)
- · 96-well black, flat-bottom plates
- Fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., ~465/535 nm for NBD)

Procedure:

- · Preparation of Reagents:
 - Prepare a 10 mM stock solution of CP-346086 dihydrate in DMSO as described in the FAQs.
 - On the day of the experiment, prepare serial dilutions of the CP-346086 stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.

Assay Setup:

- In a 96-well black plate, add your MTP source (e.g., 10-50 μg of protein from cell homogenate).
- Add the desired concentration of CP-346086 or vehicle (DMSO) to the appropriate wells.
- Incubate the MTP source with the inhibitor for a predetermined time (e.g., 15-30 minutes)
 at room temperature to allow for binding.



• Initiation of the Reaction:

Add the donor and acceptor vesicle mixture to each well to start the transfer reaction.

Incubation:

Incubate the plate at the optimal temperature for the assay. While 37°C is physiological, some fluorescent MTP assays perform better at room temperature (~25°C) due to lower background fluorescence.
 Incubation times can range from 30 minutes to several hours.

Measurement:

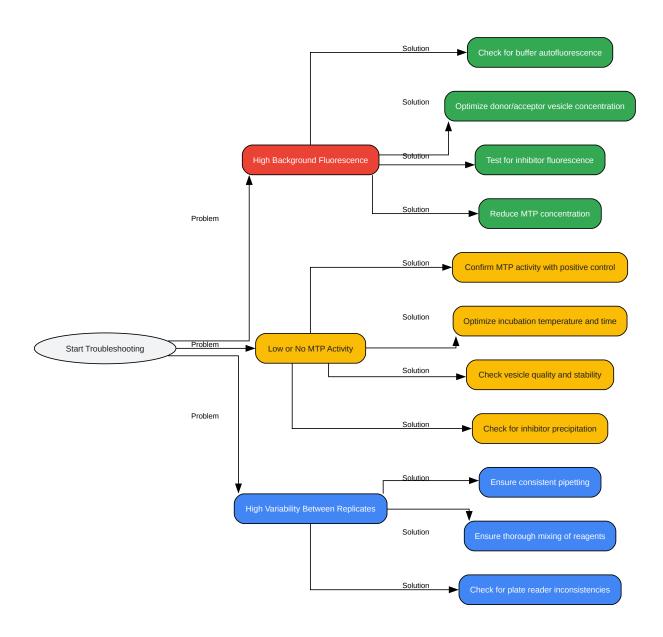
 Measure the increase in fluorescence at regular intervals or at a final time point using a fluorescence plate reader. The increase in fluorescence corresponds to the transfer of the labeled lipid from the donor to the acceptor vesicles.

Data Analysis:

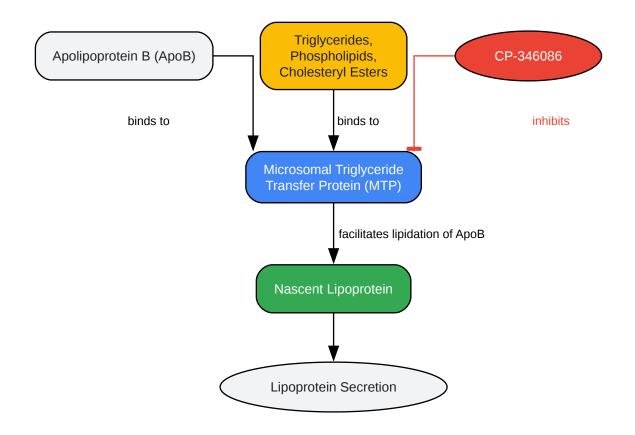
- Subtract the background fluorescence (wells with no MTP source) from all readings.
- Plot the fluorescence intensity against the concentration of CP-346086.
- Calculate the IC50 value by fitting the data to a dose-response curve.

Troubleshooting Guide

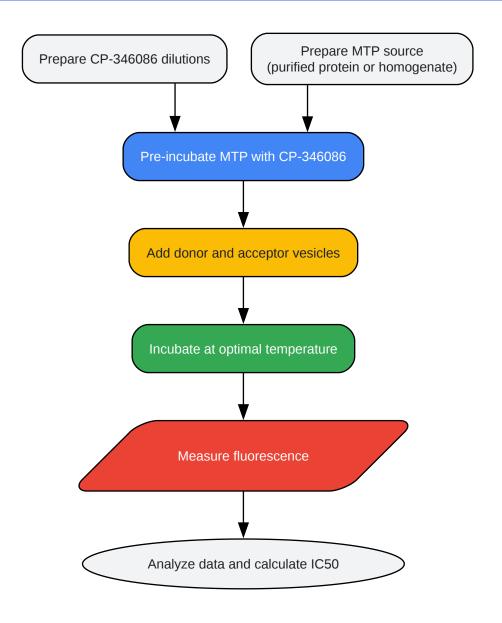












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